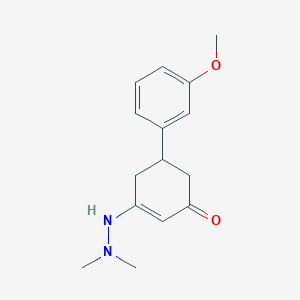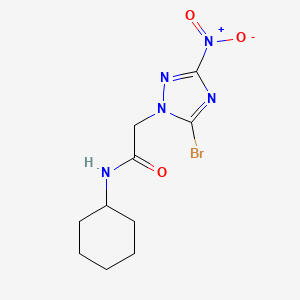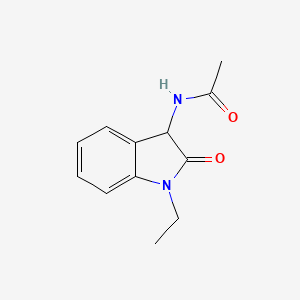![molecular formula C14H12F5N5O B11086749 3-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}propan-1-ol](/img/structure/B11086749.png)
3-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL is a complex organic compound characterized by its unique structure, which includes a pentafluoroethyl group and a triazolo[3,4-a]phthalazine moiety
Preparation Methods
The synthesis of 3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
When compared to other similar compounds, 3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL stands out due to its unique combination of a pentafluoroethyl group and a triazolo[3,4-a]phthalazine moiety. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Used in drug design and development for their enzyme inhibitory activities.
Properties
Molecular Formula |
C14H12F5N5O |
|---|---|
Molecular Weight |
361.27 g/mol |
IUPAC Name |
3-[[3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C14H12F5N5O/c15-13(16,14(17,18)19)12-22-21-11-9-5-2-1-4-8(9)10(23-24(11)12)20-6-3-7-25/h1-2,4-5,25H,3,6-7H2,(H,20,23) |
InChI Key |
QGUOWLYGRXMNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(C(F)(F)F)(F)F)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11086666.png)

![4-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11086679.png)
![1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11086683.png)


![(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11086701.png)
![[1-(2-chlorobenzyl)-5'-(4-methoxyphenyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetic acid](/img/structure/B11086703.png)
![2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11086707.png)
![3-methoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11086722.png)
![3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11086733.png)
![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11086744.png)
![2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B11086750.png)
![9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11086757.png)
